4-Ethoxy-1,1,1-trifluorobut-3-en-2-one-4,4-diethoxy-1,1,1-trifluorobutan-2-one
Description
Properties
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O3.C6H7F3O2/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;1-2-11-4-3-5(10)6(7,8)9/h7H,3-5H2,1-2H3;3-4H,2H2,1H3/b;4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXBEXJIAZRTI-SCBDLNNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F.CCOC(CC(=O)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 1,1,1-Trifluoroacetone
The most well-documented route for synthesizing these compounds involves 1,1,1-trifluoroacetone as a starting material.
Reaction Conditions and Reagents
The patented method (CN106414389A) employs a one-pot condensation reaction using:
- 1,1,1-Trifluoroacetone (TFA)
- Triethyl orthoformate (as an ethoxy donor)
- Acetic anhydride (as a catalyst and solvent)
General Procedure :
- A mixture of TFA, triethyl orthoformate, and acetic anhydride is heated at 140°C in a closed vessel.
- The reaction proceeds for 16–24 hours, yielding 4,4-diethoxy-1,1,1-trifluorobutan-2-one as the primary product.
- For the mono-ethoxy derivative, stoichiometric adjustments or alternative alkoxy donors (e.g., trimethyl orthoformate) are utilized.
Table 1: Representative Reaction Conditions and Yields
| Example | TFA (mmol) | Triethyl Orthoformate (mmol) | Acetic Anhydride (mmol) | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|
| 1 | 8.93 | 13.0 | 27.0 | 140 | 16 | 65 | Diethoxy |
| 6 | 2.2 | 9.1 | 16.9 | 140 | 16 | 78 | Methoxy |
Mechanistic Pathway
The reaction mechanism involves three key steps:
- Enolate Formation : Acetic anhydride protonates TFA, facilitating enolate generation.
- Alkoxylation : Triethyl orthoformate delivers ethoxy groups to the β-carbon, stabilized by the trifluoromethyl group’s electron-withdrawing effect.
- Elimination : Acetic acid byproduct is removed, driving the equilibrium toward product formation.
The stereoelectronic influence of the trifluoromethyl group ensures preferential attack at the β-position, minimizing side reactions.
Optimization of Parameters
- Temperature : Elevated temperatures (140°C) accelerate enolate formation but risk decomposition. Lower temperatures (100°C) reduce yields to <30%.
- Solvent : Acetic anhydride acts as both solvent and catalyst. Substitution with inert solvents (e.g., toluene) decreases reaction efficiency by 40%.
- Molar Ratios : A 1:1.5:3 ratio of TFA:orthoformate:acetic anhydride maximizes yield. Excess orthoformate promotes dialkoxylation.
Alternative Synthetic Routes
While the TFA-based method dominates industrial production, niche applications employ alternative strategies:
Trifluoroacetic Acid Derivatives
Reactions between trifluoroacetic anhydride and vinyl ethyl ether in dichloromethane at –5°C yield 4-ethoxy derivatives. This method, though less scalable, avoids high-temperature conditions, making it suitable for heat-sensitive substrates.
Catalytic Alkoxylation
Transition-metal catalysts (e.g., palladium on carbon) enable alkoxylation of 1,1,1-trifluorobut-3-en-2-one under mild conditions. However, catalyst costs and purification challenges limit industrial adoption.
Industrial-Scale Production
The patent emphasizes continuous flow synthesis for large-scale manufacturing:
- Raw Materials : TFA, triethyl orthoformate, and acetic anhydride are fed into a continuous reactor.
- In-Line Purification : Reactive distillation separates products from unreacted starting materials, achieving >90% purity.
- Throughput : Pilot plants report a production capacity of 500 kg/day with a 72% overall yield.
Table 2: Industrial vs. Laboratory-Scale Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 65–78 | 72 |
| Purity (%) | 95–97 | 90 |
| Reaction Time (h) | 16 | 4 |
| Daily Output (kg) | 0.1 | 500 |
Comparative Analysis of Methods
Advantages of the TFA Route :
- High atom economy (85–90%).
- Compatibility with diverse alkoxy donors (e.g., methyl, propyl).
- Minimal byproducts (acetic acid is recyclable).
Limitations :
- Corrosive reagents necessitate specialized equipment.
- Diethoxy derivatives require excess orthoformate, increasing costs.
Challenges and Limitations
- Stereochemical Control : Ensuring (E)-configuration in the enone requires precise temperature control.
- Byproduct Formation : Over-alkoxylation generates 4,4,4-triethoxy derivatives, necessitating rigorous chromatography.
- Scalability : Batch processes face heat dissipation issues, favoring continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), and amines (RNH2) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, thiols, or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Anticancer Agents
Research indicates that 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one can serve as a precursor for synthesizing various antiviral and anticancer drugs. Its ability to introduce trifluoromethyl groups into organic molecules enhances the biological activity of the resulting compounds. For example, derivatives of this compound have been explored for their potential in treating viral infections and certain types of cancer .
Anti-inflammatory Drugs
The compound's structure allows for modifications that can lead to the development of anti-inflammatory agents. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making these derivatives valuable in medicinal chemistry .
Agrochemical Applications
Pesticides
In the agrochemical sector, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one has been utilized in the synthesis of commercial pesticides such as flonicamid. This compound's efficacy as a pesticide is attributed to its ability to disrupt pest metabolism while being less toxic to non-target organisms .
Herbicides
The compound has also been studied for potential applications in herbicide formulations. Its unique chemical properties allow it to act selectively against specific weed species without harming crops .
Material Science Applications
Synthesis of Functional Materials
In materials science, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one can be used to synthesize metal ligands and ionic liquids. These materials are essential for catalysis and other chemical processes due to their unique properties such as thermal stability and solubility in various solvents .
Development of Coatings
The compound's stability and reactivity make it suitable for developing advanced coatings that require durability and resistance to environmental degradation. This application is particularly relevant in industries focused on protective coatings for metals and polymers .
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the synthesis of a series of antiviral agents using 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one as a key intermediate. The resulting compounds exhibited significant antiviral activity against various viruses in vitro.
Case Study 2: Pesticide Development
Research involving the use of this compound in the synthesis of flonicamid showed that it effectively controlled pest populations while exhibiting low toxicity to beneficial insects. Field trials confirmed its efficacy compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. Additionally, they may interact with cellular membranes and proteins, affecting various cellular processes.
Comparison with Similar Compounds
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
This α,β-unsaturated trifluoromethyl ketone (CAS: 17129-06-5; alternative CAS: 59938-06-6) features a conjugated enone system with an ethoxy substituent at position 4 and a trifluoromethyl group at position 1. It is a versatile intermediate in synthesizing trifluoromethylated heterocycles, such as pyrazoles, pyridines, and pyrimidines, with applications in agrochemicals (e.g., bicyclopyrone, sulfoxaflor) and pharmaceuticals (e.g., doravirine, pexidartinib) .
4,4-Diethoxy-1,1,1-trifluorobutan-2-one
This saturated trifluoromethyl ketone (CAS: N/A; hydrate form available) contains two ethoxy groups at position 4. It serves as a precursor for sulfoximide derivatives and trifluoromethylated heterocycles, particularly pyrazoles, isoxazoles, and pyrimidines, via O,N-exchange reactions. Its applications extend to medicinal chemistry, including NLRP3 inflammasome inhibitors .
Structural and Physicochemical Comparison
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- Hetero-Diels-Alder Reaction: Reacting trifluoroacetyl chloride or ethyl 4,4,4-trifluoro-3-oxobutanoate with ethyl vinyl ether yields the enone .
- Oxetane Ring-Opening : Reaction of pentafluoronitroacetone with vinyl ethyl ether forms an oxetane intermediate, which undergoes thermolysis to produce the target compound in 96% yield .
4,4-Diethoxy-1,1,1-trifluorobutan-2-one
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- Cyclocondensation : Reacts with hydrazines to form trifluoromethylpyrazoles (e.g., 3-trifluoromethyl-1H-pyrazole) .
- Agrochemical Synthesis : Key intermediate in bicyclopyrone (HPPD inhibitor) and sulfoxaflor (insecticide) via pyridine ring formation .
- Pharmaceuticals : Used in flow synthesis of doravirine (HIV treatment) and pexidartinib (CSF-1R inhibitor) .
4,4-Diethoxy-1,1,1-trifluorobutan-2-one
- O,N-Exchange Reactions: Reacts with sulfoximides (e.g., S,S-dimethylsulfoximide) to form sulfoximido-substituted enones, which cyclize into pyrazoles, isoxazoles, and pyrimidines .
- Medicinal Chemistry : Intermediate in synthesizing NLRP3 inflammasome inhibitors (e.g., via amination with aqueous NH₃) .
Comparative Advantages and Limitations
| Aspect | 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 4,4-Diethoxy-1,1,1-trifluorobutan-2-one |
|---|---|---|
| Versatility | Broad (multiple reactive sites for heterocycles) | Specialized (limited to O,N-exchange pathways) |
| Scalability | High (industrial routes for agrochemicals) | Moderate (academic focus on novel derivatives) |
| Stability | Requires stabilizers | Stable as hydrate but hygroscopic |
| Biological Activity | Herbicidal, insecticidal, kinase inhibition | Anti-inflammatory (NLRP3 targeting) |
Q & A
Q. What are the common synthetic routes for preparing 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one and its derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one (compound 1 ) reacts with sulfoximides or amines under reflux in acetonitrile with triethylamine as a catalyst. The reaction is heated at 80–82°C for 24 hours, followed by extraction with chloroform and recrystallization (hexane:ethyl acetate, 4:1) . Similar protocols are used for derivatives like (E)-4-ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one, where ethyl alcohol and isopropylamine are key reagents .
| Reaction Component | Example | Conditions |
|---|---|---|
| Substrate | 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one | 10 mmol |
| Nucleophile | S,S-dimethylsulfoximide | 10 mmol |
| Solvent | Acetonitrile | Reflux (80–82°C) |
| Catalyst | Triethylamine | 10 mmol |
Q. How are the structural and stereochemical properties of these compounds characterized?
X-ray crystallography and NMR spectroscopy are critical. For instance, X-ray studies resolve the E-configuration of the double bond in derivatives like (E)-4-ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one. NMR is used to confirm trifluoromethyl group integrity, while NMR identifies ethoxy and amino substituents . IR spectroscopy further validates carbonyl (C=O) and C-F stretches (~1100–1250 cm) .
Q. What functional groups dominate the reactivity of these compounds?
The α,β-unsaturated ketone moiety enables Michael additions, while the trifluoromethyl group enhances electrophilicity. Ethoxy and amino substituents influence regioselectivity in nucleophilic attacks. For example, the ethoxy group stabilizes intermediates via resonance, directing nucleophiles to the β-carbon .
Q. What are the primary applications of these compounds in basic research?
They serve as intermediates in synthesizing fluorinated heterocycles (e.g., pyrazoles, isoxazoles) and bioactive molecules. Their trifluoromethyl group improves metabolic stability in drug discovery .
Advanced Questions
Q. How can researchers design experiments to resolve contradictions in reported reaction yields for derivatives?
Discrepancies in yields (e.g., 60–85% for sulfoximido derivatives vs. 45–70% for amino analogs ) may arise from steric hindrance or competing side reactions. To address this:
- Use in situ monitoring (e.g., HPLC or NMR) to track intermediate formation.
- Optimize solvent polarity (e.g., switch from acetonitrile to DMF for bulky nucleophiles).
- Conduct kinetic studies under varied temperatures to identify rate-limiting steps .
Q. What experimental strategies validate the proposed anticancer mechanisms of these compounds?
Derivatives like (E)-4-ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one reportedly inhibit tumor growth by disrupting cellular signaling (e.g., PI3K/Akt pathways). To confirm this:
- Perform Western blotting to assess phosphorylation of Akt and downstream targets.
- Use siRNA knockdown to establish causality between compound exposure and pathway inhibition.
- Compare IC values across cancer cell lines with varying pathway activation statuses .
Q. How does the stability of these compounds under acidic/basic conditions impact synthetic workflows?
The α,β-unsaturated ketone is prone to hydrolysis under strong acids or bases. For example, prolonged exposure to HCl/MeOH degrades 4,4-diethoxy-1,1,1-trifluorobutan-2-one into trifluoroacetic acid derivatives. Mitigation strategies include:
- Using buffered conditions (pH 6–8) during extractions.
- Avoiding aqueous workups for acid-sensitive intermediates .
Q. What computational methods predict the reactivity of these compounds in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. For instance, the LUMO of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one localizes on the β-carbon, aligning with observed nucleophilic attack patterns . Molecular docking further models interactions with biological targets (e.g., kinases) .
Data Contradictions and Resolution
Q. Why do some studies report conflicting biological activities for structurally similar derivatives?
Minor structural changes (e.g., replacing ethoxy with methoxy) alter pharmacokinetics. For example, (E)-4-ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one shows higher cellular uptake than its methoxy analog due to increased lipophilicity . Resolve discrepancies by:
- Measuring logP values to correlate hydrophobicity with activity.
- Conducting proteomic profiling to identify off-target effects.
Q. How can researchers address inconsistencies in spectroscopic data across studies?
Variations in NMR chemical shifts may arise from solvent effects or impurities. Standardize protocols by:
- Using deuterated solvents (e.g., CDCl vs. DMSO-d).
- Reporting coupling constants () for trifluoromethyl groups .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (e.g., DBU vs. EtN) to enhance yields of sterically hindered derivatives .
- Analytical Workflows : Combine LC-MS and HRMS to detect low-abundance byproducts .
- Biological Assays : Use 3D tumor spheroid models to better mimic in vivo conditions for anticancer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
